molecular formula C18H19ClN4O2 B2633303 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea CAS No. 2185590-36-5

1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea

Cat. No.: B2633303
CAS No.: 2185590-36-5
M. Wt: 358.83
InChI Key: QPXOGCDECNBMKK-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule integrates two privileged medicinal chemistry scaffolds: a pyrazole ring and a urea linker, which are known to confer significant biological activity and binding affinity to various therapeutic targets . The core 3,5-dimethyl-1H-pyrazole moiety is a well-documented structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The urea functional group serves as a critical pharmacophore, often enabling key hydrogen-bonding interactions with biological targets, and is found in numerous enzyme inhibitors and receptor ligands . Specifically, 3(5)-ureido-pyrazole derivatives have been identified in patent literature as having antitumor activity, functioning as inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in oncology research for regulating cell proliferation . Furthermore, structurally complex urea-linked compounds containing pyrazole and furan rings have been synthesized and screened for antimicrobial activity, demonstrating the utility of such frameworks in developing new anti-infective agents . This compound is supplied as a high-purity chemical probe to facilitate your investigations into these and other biological pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-12-10-13(2)23(22-12)16(17-8-5-9-25-17)11-20-18(24)21-15-7-4-3-6-14(15)19/h3-10,16H,11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXOGCDECNBMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Attachment of the furan ring: The pyrazole derivative is then reacted with a furan-containing compound under suitable conditions to form the desired intermediate.

    Introduction of the chlorophenyl group: The intermediate is further reacted with a chlorophenyl isocyanate to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the chlorophenyl group.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives and Heterocyclic Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
1-(2-Chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea 2-Chlorophenyl, 3,5-dimethylpyrazole, furan C₁₉H₂₀ClN₄O₃ 409.85 Urea core with dual heterocyclic motifs; chloro-substituted aryl group.
BJ48826
(1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea)
2H-1,3-Benzodioxol-5-yl instead of 2-chlorophenyl C₁₉H₂₀N₄O₄ 368.39 Replaces chloroaryl with benzodioxole; higher oxygen content.
Cl-4AS-1
[(4aR,6aS,7S,11aR)-N-(2-chlorophenyl)-1,4a,6a-trimethyl-2-oxo-indenoquinoline-7-carboxamide]
Indenoquinoline carboxamide core with 2-chlorophenyl C₂₈H₃₀ClN₃O₂ 488.01 Rigid polycyclic scaffold; lacks urea group but shares 2-chlorophenyl motif.
FTBU-1
[1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea]
Fluorophenyl-ethyl, thiazole-benzimidazole C₂₁H₁₇FN₆OS 420.46 Urea linker with fluorinated aryl and thiazole-benzimidazole hybrid.

Key Comparative Insights

Chlorine’s electron-withdrawing nature may also influence binding interactions (e.g., halogen bonding) versus fluorine in FTBU-1 . The ethyl bridge with pyrazole and furan in the target compound introduces conformational flexibility absent in Cl-4AS-1’s rigid indenoquinoline core, possibly enabling broader target engagement .

Heterocycle Diversity: Pyrazole and furan in the target compound contrast with FTBU-1’s thiazole-benzimidazole system.

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of pre-functionalized pyrazole and furan intermediates, similar to BJ48826’s route . Cl-4AS-1’s complex indenoquinoline scaffold requires stereoselective cyclization, increasing synthetic complexity .

Biological Activity

1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea is a complex organic compound that exhibits a range of biological activities. Its structural features, including the pyrazole and furan moieties, suggest potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C14H15ClN4O\text{C}_{14}\text{H}_{15}\text{Cl}\text{N}_4\text{O}

Key features include:

  • A 2-chlorophenyl group which may enhance lipophilicity and receptor binding.
  • A 3,5-dimethylpyrazole moiety known for its diverse biological activities.
  • A furan ring , which is often associated with anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It has the potential to bind to receptors that regulate cellular signaling pathways related to tumor growth and immune responses.
  • Antioxidant Activity : The presence of the furan ring may contribute to its ability to scavenge free radicals, reducing oxidative stress in cells.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant anticancer properties. For example:

CompoundCell LineIC50 (µM)Reference
This compoundA549 (lung cancer)12.50
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-2 (laryngeal cancer)3.25

These findings suggest that the compound could be effective against various cancer types by inducing apoptosis or inhibiting cell proliferation.

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The compound may exert these effects by modulating pro-inflammatory cytokines or inhibiting cyclooxygenase (COX) enzymes.

Antimicrobial Activity

Some studies have reported that pyrazole-based compounds possess antimicrobial properties. This could be relevant for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including those similar to this compound:

  • Study on Anticancer Effects : A study published in MDPI demonstrated that certain pyrazole derivatives showed promising results against multiple cancer cell lines with varying IC50 values, indicating their potential as anticancer agents .
  • Mechanism Exploration : Research indicated that compounds with similar structures could inhibit Aurora-A kinase, a target for cancer therapy, highlighting the importance of structural modifications in enhancing biological activity .

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